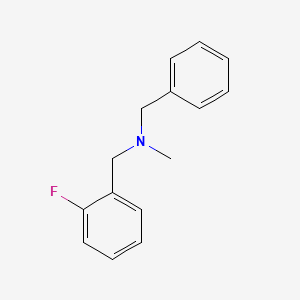

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine

Übersicht

Beschreibung

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine is an organic compound that belongs to the class of substituted amines It features a benzyl group, a fluorophenyl group, and a methylmethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine typically involves the following steps:

Starting Materials: Benzyl chloride, 2-fluoroaniline, and formaldehyde.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or fluorophenyl positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-benzyl-1-(2-fluorophenyl)methanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine is primarily recognized for its role in drug development targeting central nervous system disorders. It serves as an intermediate in synthesizing pharmaceuticals aimed at treating conditions such as depression, anxiety, and schizophrenia. The compound's structural modifications have been explored to enhance its pharmacological properties.

Case Study: Antipsychotic Activity

Recent research has indicated that derivatives of this compound exhibit selective agonism at serotonin receptors, particularly the 5-HT2C receptor. For instance, a study demonstrated that an N-benzyl derivative showed significant antipsychotic-like activity in animal models, highlighting the compound's therapeutic potential in managing psychotic disorders .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation and reduction—makes it valuable for producing specialty chemicals.

Table: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium | N-oxide derivatives |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Reduced functional group derivatives |

| Substitution | Sodium iodide | Acetone | Substituted derivatives |

Biological Research

The compound has been studied for its interactions with biological targets, particularly in the context of receptor binding and modulation. Its mechanism of action involves binding to specific receptors or enzymes, influencing various biological pathways.

Case Study: Receptor Selectivity

Research has shown that modifications to the N-benzyl structure can enhance selectivity for the 5-HT2C receptor over other serotonin receptors, which is crucial for developing drugs with fewer side effects. For example, a series of compounds derived from this compound demonstrated improved selectivity profiles in vitro, suggesting potential for therapeutic applications .

Wirkmechanismus

The mechanism of action of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, depending on its structure and the target. It may also inhibit or activate enzymatic pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-benzyl-1-(2-chlorophenyl)-N-methylmethanamine

- N-benzyl-1-(2-bromophenyl)-N-methylmethanamine

- N-benzyl-1-(2-iodophenyl)-N-methylmethanamine

Uniqueness

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to its halogenated analogs.

Biologische Aktivität

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to receptor binding and enzyme inhibition. This article provides a detailed examination of the biological activity of this compound, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl moiety, and a methylamine component. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound can function as an agonist or antagonist depending on the specific receptor it targets. It has been noted that similar compounds exhibit selective binding to serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and psychotic disorders .

Key Mechanisms:

- Receptor Binding : The compound has shown potential as a selective agonist for the 5-HT2C receptor, with an effective concentration (EC50) reported at approximately 24 nM .

- Enzyme Inhibition : Its structural similarity to biologically active amines suggests possible inhibitory effects on certain enzymatic pathways, although specific enzymes have yet to be conclusively identified for this compound.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate receptor activity. For instance, this compound has been used in receptor binding assays to evaluate its affinity for serotonin receptors. The findings indicate significant binding affinity and functional selectivity over other receptor subtypes.

Case Studies

- Antipsychotic Activity : In animal models of amphetamine-induced hyperactivity, this compound exhibited notable antipsychotic-like effects, suggesting its potential utility in treating disorders such as schizophrenia .

- Neuropharmacological Effects : The compound's interaction with serotonin receptors has prompted investigations into its effects on mood and anxiety-related behaviors in rodent models, showing promise for further therapeutic development.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine?

- Methodological Answer : Use tandem reductive amination with methanol as a methylating agent under acidic conditions. Kinetic isotope effect (KIE) studies (kC–H/kC–D = 2.77) indicate that methanol dehydrogenation is rate-limiting. Employ preheated oil baths at 100°C and monitor reaction progress via <sup>1</sup>H NMR with 1,3,5-trimethoxybenzane as an internal standard .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Validate purity via high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy. Key IR spectral features include C–F stretching (near 1,200 cm<sup>−1</sup>) and N–CH3 deformation (998 cm<sup>−1</sup>; note artifact correction for filter changes). Cross-reference with NIST Standard Reference Database 69 for spectral validation .

Q. What safety protocols are critical during handling?

- Methodological Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks (UN 2922, Packing Group III). In case of exposure, rinse with water and consult safety data sheets (SDS) for 1-(2-chlorophenyl)-N,N-dimethylmethanamine analogs, which share similar reactivity profiles .

Advanced Research Questions

Q. How does This compound interact with gastric H<sup>+</sup>/K<sup>+</sup>-ATPase in pharmacological studies?

- Methodological Answer : As a potassium-competitive acid blocker (P-CAB), it binds reversibly to proton pumps. Use <sup>35</sup>S-labeled ATPase assays to measure inhibition (IC50 = 19 nM). In vivo, dose-dependent acid suppression (ED50 = 0.48 mg/kg in rats) can be quantified via pH telemetry .

Q. What strategies resolve contradictions in metabolic stability data across species?

- Methodological Answer : Perform interspecies cytochrome P450 (CYP) profiling. Human liver microsomes show t1/2 = 2.3 hours vs. 1.5 hours in rats. Use LC-MS/MS to identify metabolites (e.g., sulfone derivatives) and adjust dosing regimens in preclinical models .

Q. How can computational modeling predict binding affinities of fluorophenyl analogs?

- Methodological Answer : Apply molecular dynamics (MD) simulations with AMBER or CHARMM force fields. Parameterize the 2-fluorophenyl moiety using partial atomic charges from DFT calculations (B3LYP/6-31G*). Validate docking scores against crystallographic data for H<sup>+</sup>/K<sup>+</sup>-ATPase complexes .

Q. What experimental designs mitigate instability in aqueous formulations?

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFWSUATJFROCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349601 | |

| Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-35-4 | |

| Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.